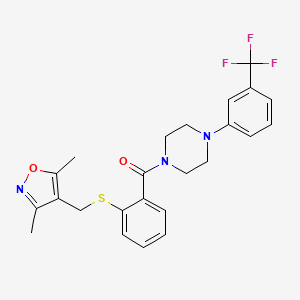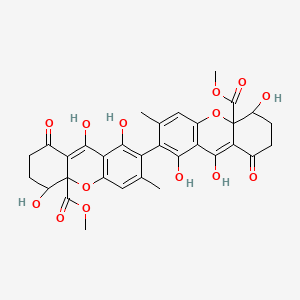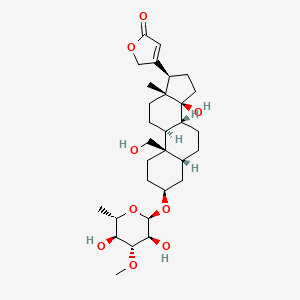
Salermide
描述
沙雷酰胺是一种反酰胺化合物,以其对sirtuin蛋白SirT1和SirT2的强抑制作用而闻名。 Sirtuins是烟酰胺腺嘌呤二核苷酸依赖性蛋白脱乙酰基酶,参与细胞衰老和寿命调节 .
作用机制
沙雷酰胺通过抑制sirtuin蛋白SirT1和SirT2的活性发挥其作用。 这种抑制导致癌细胞中表观遗传抑制的促凋亡基因重新激活,从而导致凋亡 . 沙雷酰胺的分子靶点包括组蛋白和非组蛋白蛋白(如p53)的乙酰化,这些蛋白在调节细胞周期和凋亡中起着至关重要的作用 . 所涉及的途径包括ATF4-DDIT4-mTORC1轴,该轴与自噬和细胞存活有关 .
生化分析
Biochemical Properties
Salermide interacts with the enzymes Sirt1 and Sirt2, inhibiting their activity . These enzymes belong to the family of NAD+ (nicotinamide adenine dinucleotide-positive)-dependent class III histone deacetylases and are involved in regulating lifespan .
Cellular Effects
This compound has been shown to induce apoptosis in a wide range of human cancer cell lines . This proapoptotic effect of this compound is independent of p53, a protein that has been reported to be a target of Sirt1 .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of Sirt1 and Sirt2 . This inhibition leads to the reactivation of proapoptotic genes that are epigenetically repressed in cancer cells by Sirt1 .
Temporal Effects in Laboratory Settings
It has been shown to prompt tumor-specific cell death .
Dosage Effects in Animal Models
This compound was well tolerated by mice at concentrations up to 100 µM
Metabolic Pathways
Given its interaction with Sirt1 and Sirt2, it is likely to have effects on pathways regulated by these enzymes .
Transport and Distribution
Given its molecular structure, it is likely to be able to cross cell membranes and distribute within cells .
Subcellular Localization
Given its interaction with Sirt1 and Sirt2, it is likely to localize to the nucleus where these enzymes are found .
准备方法
化学反应分析
沙雷酰胺经历各种化学反应,包括:
氧化: 沙雷酰胺可以在特定条件下氧化形成相应的醌。
还原: 该化合物可以使用硼氢化钠等试剂还原形成胺。
取代: 沙雷酰胺可以进行亲核取代反应,其中官能团被亲核试剂取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和胺等亲核试剂 . 这些反应形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
沙雷酰胺在科学研究中有着广泛的应用,包括:
相似化合物的比较
沙雷酰胺在sirtuin抑制剂中是独特的,因为它对SirT1和SirT2都具有强烈的抑制作用。类似的化合物包括:
西妥醇: 另一种sirtuin抑制剂,但与沙雷酰胺相比抑制作用较弱.
EX-527: SirT1的选择性抑制剂,用于研究SirT1在各种生物过程中的特定作用.
AGK-2: SirT2的选择性抑制剂,用于研究SirT2的特定功能.
属性
IUPAC Name |
N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSSEGBEYORUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693943 | |
| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105698-15-4 | |
| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALERMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Salermide's primary molecular target?
A1: this compound primarily targets Sirtuins, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), acting as an inhibitor. [, , ]
Q2: How does this compound interact with SIRT1 and SIRT2?
A2: While the precise binding mechanism of this compound to SIRT1/2 requires further investigation, it is known to inhibit their NAD+-dependent deacetylase activity. [, ] This inhibition leads to increased acetylation of SIRT1/2 target proteins. []
Q3: What are the downstream effects of this compound-mediated SIRT1/2 inhibition?
A3: this compound-induced SIRT1/2 inhibition triggers a cascade of downstream effects, including:
- Increased p53 acetylation: this compound treatment leads to a significant increase in acetylated p53 levels, a crucial tumor suppressor protein. [, ]
- Induction of apoptosis: this compound demonstrates potent pro-apoptotic effects in various cancer cell lines, potentially mediated by p53 acetylation and upregulation of death receptor 5 (DR5). [, , ]
- Cell cycle arrest: Treatment with this compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation. []
- Autophagy induction: Research suggests this compound can also induce autophagy, a cellular degradation process, in certain cancer cell lines. []
Q4: Is this compound's pro-apoptotic effect specific to cancer cells?
A4: While this compound demonstrates potent pro-apoptotic effects in various cancer cell lines, research suggests it is well-tolerated in non-cancerous cells like MRC-5 cells. [, ] This selective toxicity towards cancer cells makes it an attractive candidate for further investigation as a potential anti-cancer agent.
Q5: Are there any synergistic effects of this compound when combined with other drugs?
A6: Studies show that combining this compound with other agents, such as cholera toxin B (a p300 activator) or EF24 (a synthetic curcumin analog), can enhance its anti-cancer effects in specific cell lines. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H15N3OS, and its molecular weight is 297.38 g/mol.
Q7: Is there any available spectroscopic data for this compound?
A7: While the provided research does not include specific spectroscopic data (NMR, IR, etc.), it is commercially available, and spectroscopic information can be obtained from the supplier or through analytical techniques.
Q8: How does the structure of this compound contribute to its SIRT inhibitory activity?
A9: The core structure of this compound, featuring a benzamide moiety, is crucial for its SIRT inhibitory activity. Modifications to this core structure can significantly influence its potency and selectivity towards different sirtuin isoforms. [] For instance, replacing the benzamide with an anilide group can enhance potency against SIRT1. []
Q9: Have any this compound analogs been developed with improved activity or selectivity?
A10: Yes, research has explored structural modifications of this compound, leading to the development of analogs with altered potency and selectivity profiles. For example, introducing a 4-(2-phenylpropyl)thio group resulted in an analog with increased potency against SIRT1 compared to this compound. []
Q10: Have computational studies been conducted to understand this compound's interactions with SIRT1/2?
A11: While the provided research doesn't delve into specific computational studies on this compound, computational techniques like molecular docking and molecular dynamics simulations can be employed to model its binding mode with SIRT1/2 and predict the impact of structural modifications on its inhibitory activity. []
Q11: What types of in vitro studies have been conducted with this compound?
A12: this compound has been extensively studied in vitro using various cancer cell lines, including MCF-7 (breast cancer), U937 (leukemia), and BxPC-3 (pancreatic cancer). These studies have primarily focused on assessing its effects on cell viability, apoptosis induction, cell cycle progression, and changes in protein expression (e.g., p53, caspases, DR5). [, , , ]
Q12: Has this compound's efficacy been evaluated in vivo?
A13: Yes, this compound's in vivo efficacy has been demonstrated in mouse models. For example, in a xenograft model using MCF-7 cells, this compound treatment resulted in significant tumor growth inhibition. [] Additionally, this compound showed partial control of in vivo infection in a Trypanosoma cruzi model, suggesting its potential for parasitic diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)



![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)





![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)
